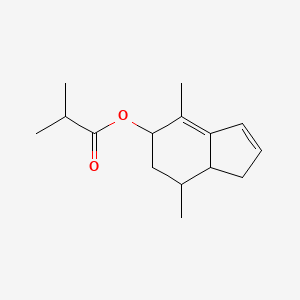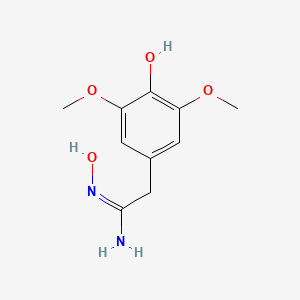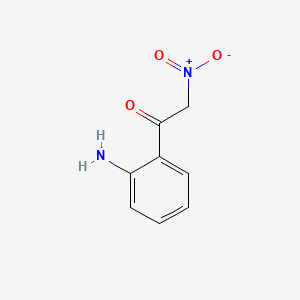
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement that includes an indene core with methyl substitutions and a propanoate ester group. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the tetrahydro structure.
Methyl Substitution: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification of the indene derivative with 2-methylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) acetate
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) butanoate
Uniqueness
Compared to similar compounds, (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group
Propriétés
Numéro CAS |
68900-66-3 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-9(2)15(16)17-14-8-10(3)12-6-5-7-13(12)11(14)4/h5,7,9-10,12,14H,6,8H2,1-4H3 |
Clé InChI |
IMXFVUKGUTYGGK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=C2C1CC=C2)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)


![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)



